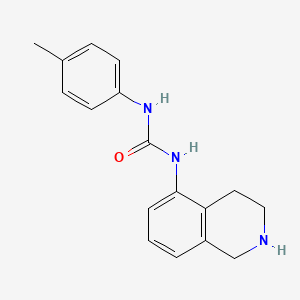
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a 4-methylphenyl group and a 1,2,3,4-tetrahydroisoquinolin-5-yl group attached to a urea moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea typically involves the following steps:
Formation of the 1,2,3,4-tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring system.
Introduction of the 4-methylphenyl group: This step involves the alkylation of the tetrahydroisoquinoline core with a 4-methylphenyl halide under basic conditions.
Urea formation: The final step involves the reaction of the substituted tetrahydroisoquinoline with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the urea moiety, potentially leading to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations and modifications.
Biology
This compound has been studied for its interactions with biological macromolecules. Research indicates that it may influence neurotransmitter systems and exhibit potential anti-tubercular activity , as seen in related tetrahydroisoquinoline derivatives.
Medicine
In medicinal chemistry, this compound has shown promise in several pharmacological applications:
- Anti-inflammatory Properties : Investigated for its potential to reduce inflammation.
- Anticancer Activities : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
- Neurological Applications : Potential use in treating neurological disorders due to its effects on neurotransmitter systems.
Anti-Tubercular Activity
Research has indicated that compounds similar to this compound exhibit effective inhibition against Mycobacterium tuberculosis. A study demonstrated that these compounds could significantly reduce bacterial load in infected models.
Neuroprotective Effects
In a separate investigation focusing on neurological disorders, derivatives of tetrahydroisoquinoline were shown to protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications for neurodegenerative diseases.
作用機序
The mechanism of action of 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(4-Methylphenyl)-1-phenylurea: Lacks the tetrahydroisoquinoline ring, which may result in different biological activities.
1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-3-phenylurea: Similar structure but with different substituents, leading to variations in chemical and biological properties.
Uniqueness
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is unique due to the presence of both the 4-methylphenyl group and the tetrahydroisoquinoline ring. This combination of structural features can result in distinct chemical reactivity and biological activity compared to other urea derivatives.
特性
IUPAC Name |
1-(4-methylphenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-5-7-14(8-6-12)19-17(21)20-16-4-2-3-13-11-18-10-9-15(13)16/h2-8,18H,9-11H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRWKLLCWPYUPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2CCNC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














